Bienvenue dans la boutique en ligne BenchChem!

7-Hydroxy-hept-2-enoic acid ethyl ester

Hydrogen bonding Drug-likeness Physicochemical property

7-Hydroxy-hept-2-enoic acid ethyl ester (ethyl (E)-7-hydroxyhept-2-enoate, CAS 96251-91-1) is a medium-chain ω-hydroxy α,β-unsaturated fatty acid ester with molecular formula C9H16O3 and molecular weight 172.22 g/mol. It features a trans-configured (E) double bond conjugated to the ester carbonyl, a terminal primary hydroxyl group at the C-7 position, and an ethyl ester moiety.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Cat. No. B8499787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-hept-2-enoic acid ethyl ester
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CCCCCO
InChIInChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7,10H,2-4,6,8H2,1H3
InChIKeyGIWXBENVYSOAKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-hept-2-enoic acid ethyl ester (CAS 96251-91-1): A Bifunctional C9 α,β-Unsaturated Ester Building Block for Pharmaceutical Intermediate Synthesis


7-Hydroxy-hept-2-enoic acid ethyl ester (ethyl (E)-7-hydroxyhept-2-enoate, CAS 96251-91-1) is a medium-chain ω-hydroxy α,β-unsaturated fatty acid ester with molecular formula C9H16O3 and molecular weight 172.22 g/mol . It features a trans-configured (E) double bond conjugated to the ester carbonyl, a terminal primary hydroxyl group at the C-7 position, and an ethyl ester moiety. These three functional groups confer bifunctional reactivity, enabling participation in both nucleophilic (via the hydroxyl group) and electrophilic (via the α,β-unsaturated ester) transformations [1]. The compound belongs to the class of ω-hydroxy fatty acid esters and serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of histone deacetylase (HDAC) inhibitor scaffolds and prostaglandin-related structures [2].

Why In-Class ω-Hydroxy Ester Substitution Can Fail: Physicochemical and Reactivity Differentiation of 7-Hydroxy-hept-2-enoic acid ethyl ester


In-class heptenoic acid esters with varying hydroxylation patterns, ester groups, or double bond geometry are not interchangeable in synthetic applications. The presence and position of the 7-hydroxy group directly impacts hydrogen-bond donor/acceptor capacity (HBD = 1, HBA = 3) and polar surface area (PSA = 46.53 Ų), distinguishing this compound from the non-hydroxylated ethyl hept-2-enoate (HBD = 0, PSA = 26.3 Ų) . Similarly, the ethyl ester group confers distinct reactivity, lipophilicity (LogP ≈ 1.27 vs. 0.88 for the methyl ester analog), and steric properties compared to other ester derivatives . The (E)-geometry of the double bond influences both the conformational preferences of the backbone and the stereochemical outcome of downstream reactions involving conjugate addition or cycloaddition, making the (Z)-isomer (CAS 105198-41-2) unsuitable as a direct substitute in stereoselective syntheses . The saturated analog, 7-hydroxyheptanoic acid ethyl ester (CAS 6149-48-0), lacks the α,β-unsaturated system entirely, eliminating the possibility of conjugate addition chemistry that is central to many of the compound's synthetic applications . Because this compound is primarily employed as a synthetic intermediate rather than a final bioactive entity, the specific combination of unsaturated ester, terminal hydroxyl, and (E)-geometry determines which synthetic pathways are accessible and what downstream products can be generated. Substitution with an in-class analog risks altered reaction kinetics, reduced yields, or complete synthetic failure in multi-step routes.

Head-to-Head Quantitative Differentiation of Ethyl (E)-7-Hydroxyhept-2-enoate from Closest Analogs


Hydrogen-Bond Donor/Acceptor Capacity: Ethyl (E)-7-Hydroxyhept-2-enoate vs. Ethyl Hept-2-enoate

Ethyl (E)-7-hydroxyhept-2-enoate possesses one hydrogen-bond donor (HBD = 1) and three hydrogen-bond acceptors (HBA = 3), attributed to the terminal hydroxyl group and the ester carbonyl oxygens, respectively . In contrast, the non-hydroxylated comparator ethyl hept-2-enoate has HBD = 0 (no hydroxyl group) and HBA = 2 (only the two ester carbonyl oxygen atoms) [1]. This difference of +1 HBD and +1 HBA is critical for applications requiring intermolecular hydrogen-bonding interactions, such as enzyme active site engagement, crystal engineering, or supramolecular assembly [2].

Hydrogen bonding Drug-likeness Physicochemical property

Polar Surface Area (PSA): Impact on Physicochemical Profile Relative to Non-Hydroxylated Analog

The introduction of the 7-hydroxy group increases the topological polar surface area (TPSA) from 26.3 Ų (ethyl hept-2-enoate) to 46.53 Ų (ethyl (E)-7-hydroxyhept-2-enoate), a 77% relative increase [1]. This value remains well below Veber's oral bioavailability threshold of 140 Ų, suggesting that the addition of the hydroxyl group does not compromise membrane permeability potential [1]. The PSA of 46.53 Ų is identical to that of the methyl ester analog methyl (E)-7-hydroxyhept-2-enoate, indicating that the ester alkyl group does not contribute to PSA, while the hydroxyl group is the dominant contributor [2].

Polar surface area Membrane permeability Drug design

Calculated Lipophilicity (LogP) Differentiation Across Ester Analogs and Oxidation States

The ethyl ester derivative has an estimated LogP of approximately 1.27 (manufacturer specification) , while the methyl ester analog has a computed LogP of 0.878 [1], a difference of approximately 0.4 log units. The non-hydroxylated ethyl hept-2-enoate exhibits a LogP range of 2.30–3.44 , representing an increase of 1.0–2.2 log units over the hydroxylated ethyl ester. The free acid form, (2E)-7-hydroxyhept-2-enoic acid, has predicted LogP values of 0.82 (ChemAxon) and 0.94 (ALOGPS), substantially lower than the ethyl ester [2]. This gradation in lipophilicity across analogs enables rational selection of the appropriate derivative for specific reaction conditions or partitioning requirements.

Lipophilicity LogP ADME prediction

Synthetic Accessibility: Wittig-Based Route with 74% Key Deprotection Yield

A reported synthetic route to ethyl (E)-7-hydroxyhept-2-enoate proceeds via Wittig olefination of 2-hydroxytetrahydropyran with (triphenyl-λ5-phosphanylidene)-acetic acid ethyl ester, followed by THP deprotection using p-toluenesulfonic acid in methanol (3.0 h reaction time). The deprotection step proceeds with a 74% isolated yield [1]. This two-step sequence from readily available starting materials is procedurally straightforward. For comparison, the saturated analog 7-hydroxyheptanoic acid ethyl ester can be accessed via oxidative ring-opening of cycloheptanone with potassium persulfate in ethanol—a fundamentally different route that does not provide the α,β-unsaturation essential for conjugate addition chemistry [2].

Synthetic yield Wittig reaction THP deprotection

Geometric Isomerism: (E)-Configuration Confirmed by CAS Stereochemical Descriptors

The (E)-isomer (CAS 96251-91-1) features a trans-configuration of the double bond, as confirmed by Bond Stereo Count = 1 and Atom Stereo Count = 0 in the CAS registry entry . The corresponding (Z)-isomer (CAS 105198-41-2) shares the same molecular formula (C9H16O3) and molecular weight (172.22 Da) but differs in double bond geometry and is typically supplied as a cis/trans mixture . The (E)-geometry is critical in applications where the spatial orientation of the ester and hydroxyl groups influences downstream stereochemistry, such as in the synthesis of FK228 (romidepsin) analogs where the heptenoic acid backbone conformation is essential for macrocyclic HDAC inhibitor activity [1].

Geometric isomerism E/Z configuration Stereoselective synthesis

Targeted Research and Industrial Applications of Ethyl (E)-7-Hydroxyhept-2-enoate Based on Validated Differentiation Evidence


Synthesis of HDAC Inhibitor Scaffolds Requiring (E)-Configured Heptenoic Acid Backbones

The α,β-unsaturated ester system of ethyl (E)-7-hydroxyhept-2-enoate enables conjugate addition reactions that are central to the construction of histone deacetylase (HDAC) inhibitor scaffolds, including FK228 (romidepsin) analogs. As demonstrated by Di Maro et al. (J. Med. Chem. 2008), modifications to the heptenoic acid backbone geometry can alter antitumoral potency of FK228 analogues [1]. The (E)-geometry of the double bond ensures the correct stereochemical outcome in subsequent transformations, while the terminal hydroxyl group provides a handle for further functionalization (oxidation, mesylation, or coupling). The compound's balanced LogP (~1.27) and PSA (46.53 Ų) facilitate intermediate isolation during multi-step synthesis [2]. Researchers developing novel HDAC inhibitors should prioritize the (E)-isomer with ≥98% purity to ensure reproducible stereochemical outcomes [3].

Bifunctional Building Block for ω-Hydroxy Fatty Acid Conjugates and Ascaroside-Type Signaling Molecules

The combination of a terminal hydroxyl group (HBD = 1) and an ethyl ester makes this compound an ideal ω-hydroxy fatty acid building block for generating ester-linked conjugates. The free acid form, (2E)-7-hydroxyhept-2-enoic acid, is a documented precursor to the nematode pheromone oscr#7 (CHEBI:79132), formed by condensation with ascarylopyranose [1]. The ethyl ester serves as a protected form of the carboxylic acid, enabling selective deprotection under mild basic conditions after conjugation chemistry has been performed on the hydroxyl group. The identical PSA (46.53 Ų) between the ethyl and methyl esters means that the choice of ester can be driven by deprotection strategy rather than polarity concerns [2].

Intermediate for 7-Substituted Heptenoic Acid Derivatives in Cardiovascular Drug Discovery

According to the Sandoz AG patent EP 0363934 B1, 7-substituted-hept-6-enoic and -heptanoic acids and their ester derivatives are pharmaceutical agents with antiatherosclerotic, antihyperlipidemic, and antihypercholesterolemic activity [1]. Ethyl (E)-7-hydroxyhept-2-enoate, with its (E)-α,β-unsaturated ester and terminal hydroxyl group, serves as a key intermediate in this compound class. The hydroxy group can be converted to a leaving group for nucleophilic displacement, while the α,β-unsaturated ester can participate in stereoselective reductions to generate saturated analogs [2]. This application leverages the compound's three distinguishing features: the (E)-double bond geometry, the terminal hydroxyl functional handle, and the ethyl ester protecting group [3].

Quote Request

Request a Quote for 7-Hydroxy-hept-2-enoic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.